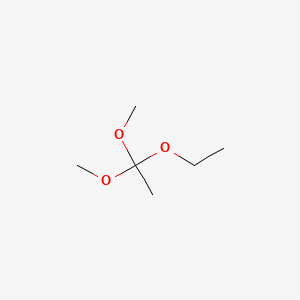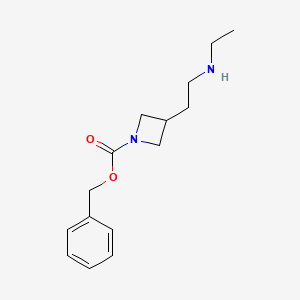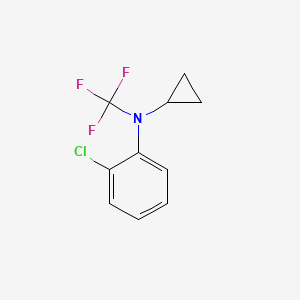
2-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-cyclopropyl-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of a chloro group, a cyclopropyl group, and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline typically involves the reaction of aniline derivatives with appropriate reagents to introduce the chloro, cyclopropyl, and trifluoromethyl groups. One common method involves the use of cyclopropylamine and trifluoromethylating agents under controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, cyclopropylation, and trifluoromethylation reactions. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-cyclopropyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-Chloro-N-cyclopropyl-N-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)aniline
- 2-Chloro-N-cyclopropyl-4-fluorobenzamide
- 4-Chloro-N-cyclopropyl-2,3-difluorobenzamide
Comparison: 2-Chloro-N-cyclopropyl-N-(trifluoromethyl)aniline stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C10H9ClF3N |
|---|---|
Molecular Weight |
235.63 g/mol |
IUPAC Name |
2-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H9ClF3N/c11-8-3-1-2-4-9(8)15(7-5-6-7)10(12,13)14/h1-4,7H,5-6H2 |
InChI Key |
ZQPJVKDLFJMDNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(C2=CC=CC=C2Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


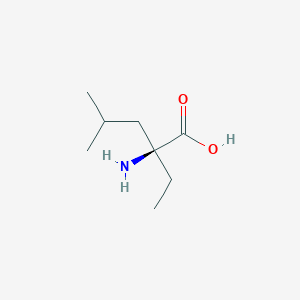
![2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid](/img/structure/B13946439.png)

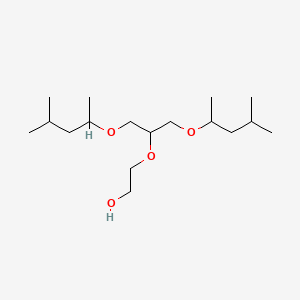
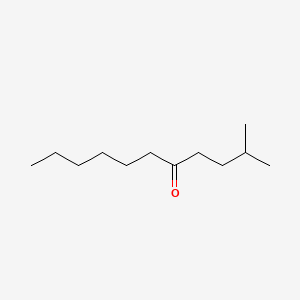
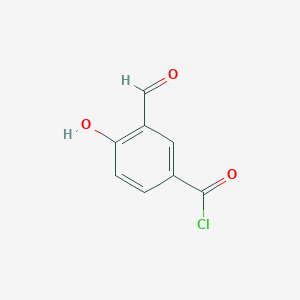



![5-Chloro-2-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946491.png)
![2-(Chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13946492.png)

